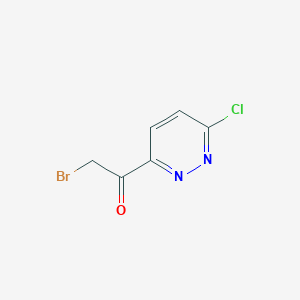
2-Bromo-1-(6-chloropyridazin-3-yl)ethanone
Cat. No. B056763
Key on ui cas rn:
359794-51-7
M. Wt: 235.46 g/mol
InChI Key: NJUDUAHNKPDSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969346B2
Procedure details


To a stirring solution of dioxane (100 mL, degassed) was added 3,6-dichloropyridazine (5.0 g, 34 mmol), Cl2Pd(PPh3)2 (2.4 g, 3.4 mmol), and tributyl(1ethoxyvinyl)tin (18.2 g, 50 mmol). The reaction was heated to 100° C. and stirred for 1 h. The reaction was then concentrated, followed by the addition of EtOAc (100 mL) and potassium fluoride (50 mL of a saturated aqueous solution). The mixture was stirred for 30 min and then filtered through a pad of Celite. The filtrate was concentrated and then dissolved in THF (80 mL) and water (80 mL). NBS (18.1 g, 102 mmol) was then added, and the reaction was stirred for 20 min at rt. The reaction mixture was poured into ethyl acetate (200 mL), washed twice with brine (50 mL), dried over Na2SO4, filtered, concentrated, and purified by silica gel chromatography to afford 4.2 g of 2-bromo-1-(6-chloropyridazin-3-yl)ethanone.


[Compound]
Name
Cl2Pd(PPh3)2
Quantity
2.4 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[O:1]1CCO[CH2:3][CH2:2]1.[Cl:7][C:8]1[N:9]=[N:10][C:11](Cl)=[CH:12][CH:13]=1.C([Sn](CCCC)(CCCC)C(OCC)=C)CCC.C1C(=O)N([Br:40])C(=O)C1>C(OCC)(=O)C>[Br:40][CH2:3][C:2]([C:11]1[N:10]=[N:9][C:8]([Cl:7])=[CH:13][CH:12]=1)=[O:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
[Compound]
|
Name
|
Cl2Pd(PPh3)2
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
|
Step Two
|
Name
|
|
|
Quantity
|
18.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was then concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of EtOAc (100 mL) and potassium fluoride (50 mL of a saturated aqueous solution)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in THF (80 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred for 20 min at rt
|
|
Duration
|
20 min
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C=1N=NC(=CC1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
